Neutral vs. Acidic α-Mannosidase Isoform Selectivity: 6-epi-Castanospermine vs. Castanospermine
6-epi-Castanospermine exhibits a striking functional divergence from castanospermine in human α-mannosidase isoform targeting. Castanospermine is a broad-spectrum glucosidase inhibitor and does not selectively discriminate among α-mannosidase isoforms. In contrast, 6-epi-castanospermine does not inhibit lysosomal (acidic) α-mannosidase but acts as a good inhibitor of the cytosolic or neutral α-mannosidase in human liver preparations [1]. This isoform-selective profile is unique among naturally occurring iminosugars and enables selective pharmacological targeting of the neutral α-mannosidase without concomitant lysosomal enzyme disruption.
| Evidence Dimension | Selectivity for neutral vs. acidic α-mannosidase inhibition in human liver |
|---|---|
| Target Compound Data | Good inhibitor of neutral/cytosolic α-mannosidase; no inhibition of lysosomal (acidic) α-mannosidase |
| Comparator Or Baseline | Castanospermine: inhibits all forms of α- and β-D-glucosidases; does not exhibit α-mannosidase isoform discrimination |
| Quantified Difference | Qualitative selectivity switch: castanospermine targets glucosidases broadly; 6-epi-castanospermine selectively inhibits neutral but not acidic α-mannosidase |
| Conditions | Human liver glycosidase assays (Biochem J. 1990) |
Why This Matters
This isoform selectivity enables researchers to dissect neutral α-mannosidase pathways without off-target lysosomal disruption—a capability not achievable with castanospermine or other pan-glycosidase inhibitors.
- [1] Winchester B, Cenci di Bello I, Richardson AC, Nash RJ, Fellows LE, Ramsden NG, Fleet GWJ. The structural basis of the inhibition of human glycosidases by castanospermine analogues. Biochem J. 1990 Jul 1;269(1):227-31. doi: 10.1042/bj2690227. View Source
